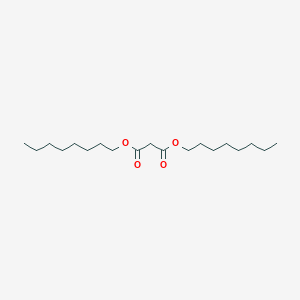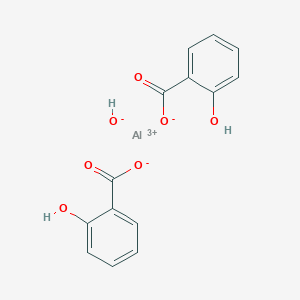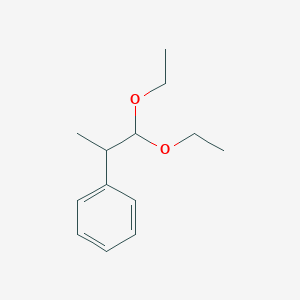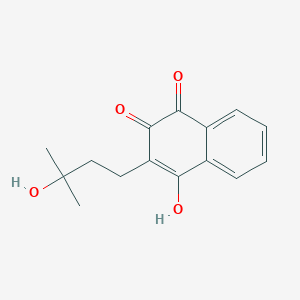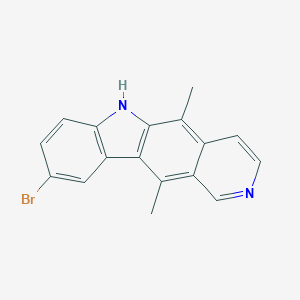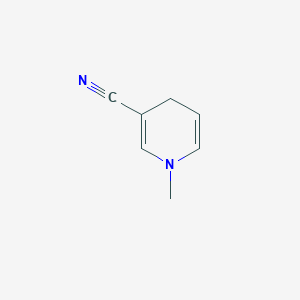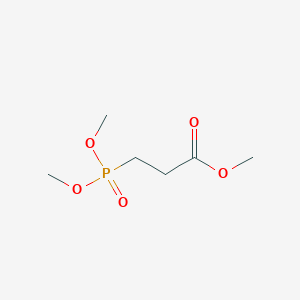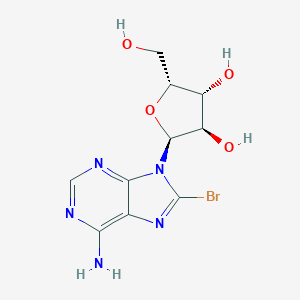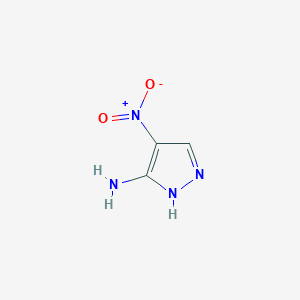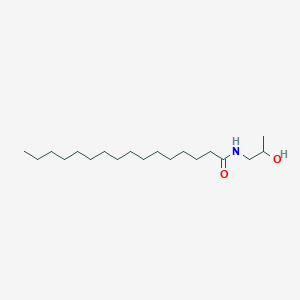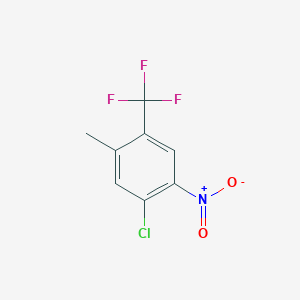
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
The compound "1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene" is a chlorinated nitrobenzene derivative with additional methyl and trifluoromethyl substituents. This molecule is part of a class of compounds that are of interest due to their potential applications in various chemical reactions and their relevance in the synthesis of more complex chemical structures.
Synthesis Analysis
The synthesis of chlorinated nitrobenzenes with trifluoromethyl groups can be achieved through electrochemical fluorination, which has been shown to yield chlorine-containing perfluorocyclohexane derivatives with good yields . Additionally, the synthesis of related compounds, such as 1-chloro-2-methyl-4-nitrobenzene, involves oxidation and methylation steps starting from chloroaniline, resulting in a compound that crystallizes in the monoclinic space group .
Molecular Structure Analysis
The molecular structure of chlorinated nitrobenzenes can be characterized by X-ray crystallography. For instance, 1-chloro-2-methyl-4-nitrobenzene has been found to have a planar structure with a small dihedral angle between the nitro group and the phenyl ring, indicating that the molecule is essentially flat . This planarity is a common feature among benzene derivatives and can influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
Chlorinated nitrobenzenes with trifluoromethyl groups can undergo various chemical reactions. For example, nucleophilic substitution reactions have been carried out with these compounds, leading to the introduction of N- and S-containing groups into the benzene ring . The presence of electron-withdrawing substituents such as nitro, chloro, and trifluoromethyl groups can activate the halogen substituent towards nucleophilic attack, facilitating these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nitrobenzenes are influenced by their substituents. For example, the introduction of a methyl group can reduce solubility and acidity, while chloro and nitro groups can increase these properties . The crystal structures of these compounds can exhibit various interactions such as π-π contacts, C-H...O hydrogen bonds, and close Cl...O contacts, which can stabilize the crystal structure and affect the compound's thermochemical properties .
Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application : The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of trifluoromethylpyridines .
- Results or Outcomes : Trifluoromethylpyridines and their derivatives are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
2. Synthesis of Heterocyclic Compounds
- Application : The compound is used as a key starting material towards some heterocyclic compounds .
- Method of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of heterocyclic compounds .
- Results or Outcomes : The title compound was prepared as a key starting material towards some heterocyclic compounds and to study its biodegradation pathway .
3. Nitro Compounds
- Application : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
- Method of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Results or Outcomes : Nitro compounds have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
4. Indole Derivatives
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of indole derivatives .
- Results or Outcomes : Indole derivatives have shown potential in various biological activities, creating interest among researchers to synthesize a variety of indole derivatives .
5. HPLC Column Separation
- Application : The compound is used in the separation process on Newcrom R1 HPLC column .
- Method of Application : The specific methods of application are not detailed in the source, but it involves the use of High-Performance Liquid Chromatography (HPLC) for separation .
- Results or Outcomes : The compound can be effectively separated using an HPLC column, which is crucial in analytical chemistry for the identification and quantification of individual components in a mixture .
6. Physical Properties Analysis
- Application : The compound’s physical properties are analyzed for various applications .
- Method of Application : The specific methods of application are not detailed in the source, but it involves the analysis of the compound’s physical properties .
- Results or Outcomes : Understanding the physical properties of the compound can help in its application in various fields, including chemical synthesis, material science, and others .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHLWZXQJQGDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650153 | |
| Record name | 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
CAS RN |
18018-35-4 | |
| Record name | 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
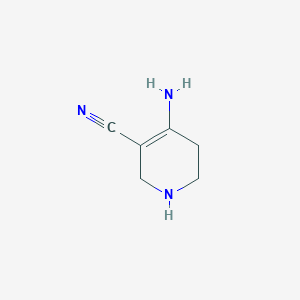

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)
